molecular formula C13H14N2O2S2 B2826071 2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole CAS No. 2197821-52-4

2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Cat. No.: B2826071
CAS No.: 2197821-52-4
M. Wt: 294.39
InChI Key: KXRUSBRYDLEGOV-UHFFFAOYSA-N
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Description

2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a complex organic compound that features a combination of thiophene, thiazole, and pyrrolidine moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine ring followed by the introduction of the thiazole and thiophene groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.

    Industry: Utilized in the development of new materials with desirable properties such as conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, such as 2-acetylthiophene.

    Thiazole derivatives: Compounds with the thiazole ring, like 2-aminothiazole.

    Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid.

Uniqueness

2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is unique due to the combination of these three distinct moieties in a single molecule. This structural complexity provides it with unique chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-9-6-11(19-8-9)12(16)15-4-2-10(7-15)17-13-14-3-5-18-13/h3,5-6,8,10H,2,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRUSBRYDLEGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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